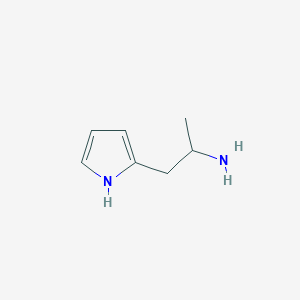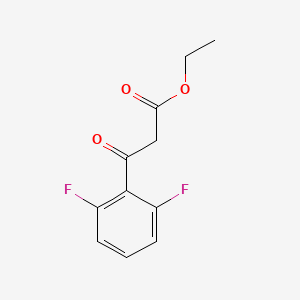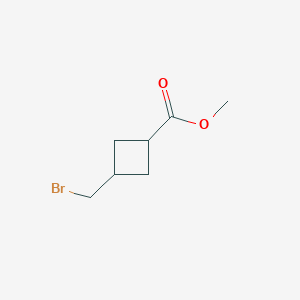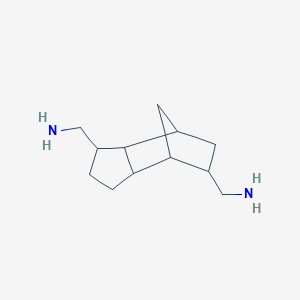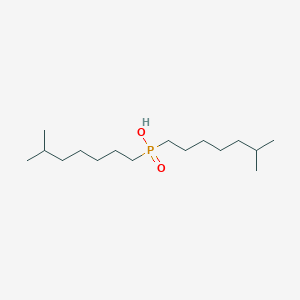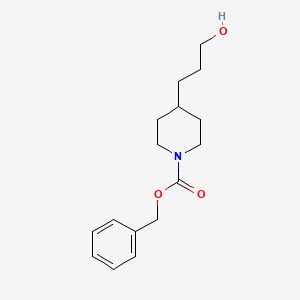
4-(3-羟丙基)哌啶-1-甲酸苄酯
描述
“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a chemical compound used as a reactant for the synthesis of various substances . It has been used in the creation of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity .
Molecular Structure Analysis
The molecular formula of “Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is C16H23NO3 . It contains a total of 44 bonds, including 21 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a reactant for the synthesis of various substances, including orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids with antibacterial activity, and cyclic prodrug of RGD peptidomimetic .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” include a refractive index of n20/D 1.543 (lit.), boiling point of 167 °C/0.2 mmHg (lit.), and a density of 1.554 g/mL at 25 °C (lit.) .科学研究应用
Antimalarial Drug Development
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate derivatives have been synthesized for their potential use in antimalarial drugs. These compounds have shown activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The derivatives are designed to be cost-effective and have fewer side effects, making them promising candidates for new antimalarial therapies.
Synthesis of Piperidine Derivatives
This compound serves as a precursor in the synthesis of a wide range of piperidine derivatives. These derivatives are important in medicinal chemistry, as they are present in more than twenty classes of pharmaceuticals . The versatility of piperidine derivatives makes them valuable for the development of new drugs with various pharmacological activities.
Pharmacological Applications
Piperidine derivatives, synthesized using Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, are involved in numerous pharmacological applications. They are key components in drugs that target central nervous system disorders, cardiovascular diseases, and other conditions . The structural diversity of these derivatives allows for the exploration of new therapeutic agents.
Reactant for Synthesis of Molecular Rods
The compound is used as a reactant in the synthesis of molecular rods. These structures are significant in the study of molecular electronics, which is an area of research focused on the design and synthesis of molecular building blocks for electronic devices .
Development of Antibacterial Agents
Research has indicated the use of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in the synthesis of oxazolidinone-quinolone hybrids. These hybrids have shown promising antibacterial activity, which is crucial in the fight against antibiotic-resistant bacteria .
Prodrug Design
It is also a reactant in the creation of cyclic prodrugs of RGD peptidomimetics. Prodrugs are compounds that undergo metabolic conversion to release the active drug, and the design of such prodrugs can improve the bioavailability and therapeutic effectiveness of medications .
Platelet Aggregation Inhibition
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate derivatives have been explored for their role in the inhibition of platelet aggregation. This is an important area of research for the development of treatments for thrombotic disorders .
Optimization of Drug Leads
The compound is instrumental in the optimization of drug leads. By serving as a starting material for the synthesis of various biologically active molecules, it aids in the discovery and development of new drugs with optimized properties for better efficacy and safety profiles .
安全和危害
“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors . The compound is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .
属性
IUPAC Name |
benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEJJAZXQQCBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566621 | |
| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
CAS RN |
99198-80-8 | |
| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

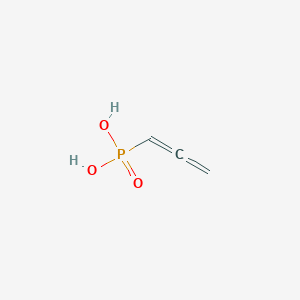
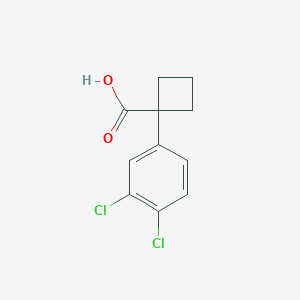
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)
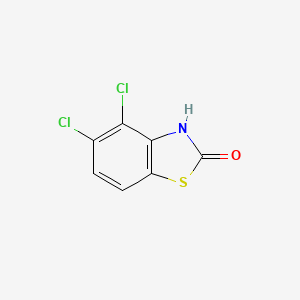


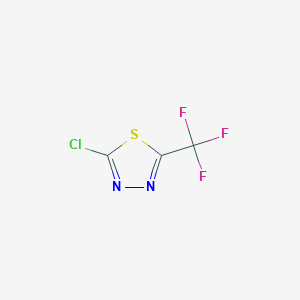
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
